[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl](2-phenylethyl)amine
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Overview
Description
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine is a synthetic compound that features a pyrazole ring substituted with a fluorine atom and two methyl groups, along with a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the phenylethylamine moiety: This step involves the alkylation of the pyrazole ring with a suitable phenylethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of (5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The phenylethylamine moiety may also contribute to the compound’s overall biological activity by interacting with other cellular components.
Comparison with Similar Compounds
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine: This compound has a chlorine atom instead of a fluorine atom, which may result in different reactivity and biological activity.
(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylamine: This compound has a different alkyl group attached to the pyrazole ring, which may affect its physical and chemical properties.
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-11-13(14(15)18(2)17-11)10-16-9-8-12-6-4-3-5-7-12;/h3-7,16H,8-10H2,1-2H3;1H |
InChI Key |
GQLBJAIRPXMKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCC2=CC=CC=C2)F)C.Cl |
Origin of Product |
United States |
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